4-Iodo-1,1,1,3-tetrafluoro-2-butene
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Overview
Description
4-Iodo-1,1,1,3-tetrafluoro-2-butene is an organofluorine compound with the molecular formula C4H3F4I It is characterized by the presence of both iodine and fluorine atoms, which impart unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1,1,1,3-tetrafluoro-2-butene typically involves the iodination of a fluorinated butene precursor. One common method is the reaction of 1,1,1,3-tetrafluoro-2-butene with iodine in the presence of a catalyst such as silver nitrate. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the butene backbone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1,1,1,3-tetrafluoro-2-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.
Addition Reactions: The double bond in the butene moiety can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Reagents such as hydrogen chloride, bromine, or iodine can be used. These reactions often require the presence of a catalyst or initiator.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions can yield various halogenated or aminated derivatives, while addition reactions can produce dihalogenated or hydrogenated compounds .
Scientific Research Applications
4-Iodo-1,1,1,3-tetrafluoro-2-butene has several scientific research applications, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex fluorinated organic molecules.
Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Pharmaceutical Research: It is investigated for its potential as a precursor in the synthesis of biologically active compounds and drug candidates.
Chemical Biology: The compound is used in studies involving the modification of biomolecules and the development of novel biochemical probes.
Mechanism of Action
The mechanism of action of 4-Iodo-1,1,1,3-tetrafluoro-2-butene involves its reactivity towards various nucleophiles and electrophiles. The presence of the iodine atom makes it a good leaving group, facilitating substitution reactions. The fluorine atoms contribute to the compound’s stability and reactivity by influencing the electron density distribution within the molecule. These properties enable the compound to participate in a wide range of chemical transformations, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
3,3,4,4-Tetrafluoro-4-iodo-1-butene: Similar in structure but differs in the position of the double bond.
1,1,1-Trifluoro-2-iodoethane: Contains fewer fluorine atoms and a different carbon backbone.
2-Iodo-1,1,1-trifluoroethane: Another fluorinated iodide with a simpler structure.
Uniqueness
4-Iodo-1,1,1,3-tetrafluoro-2-butene is unique due to its specific arrangement of iodine and fluorine atoms, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring selective reactivity and high thermal stability .
Properties
IUPAC Name |
1,1,1,3-tetrafluoro-4-iodobut-2-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F4I/c5-3(2-9)1-4(6,7)8/h1H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIPBZMODQNVTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=CC(F)(F)F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F4I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696686 |
Source
|
Record name | 1,1,1,3-Tetrafluoro-4-iodobut-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933668-33-8 |
Source
|
Record name | 1,1,1,3-Tetrafluoro-4-iodobut-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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